2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core, a fluorophenyl group, and an oxolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Oxolan-2-yl Moiety: This step involves the reaction of the intermediate with an oxolan-2-yl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-[(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: This compound shares a similar core structure but differs in the substituents attached to the pyrroloquinoxaline ring.
2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Another similar compound with variations in the substituents.
Uniqueness
The uniqueness of 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22FN5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-amino-1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O2/c24-15-9-7-14(8-10-15)13-29-21(25)19(23(30)26-12-16-4-3-11-31-16)20-22(29)28-18-6-2-1-5-17(18)27-20/h1-2,5-10,16H,3-4,11-13,25H2,(H,26,30) |
InChI Key |
DMFSCORTTPROTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N |
Origin of Product |
United States |
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